molecular formula C9H13BO4 B1603663 3-(2-Methoxyethoxy)phenylboronic acid CAS No. 227305-67-1

3-(2-Methoxyethoxy)phenylboronic acid

Cat. No. B1603663
CAS RN: 227305-67-1
M. Wt: 196.01 g/mol
InChI Key: PHWVCYOXHJROPI-UHFFFAOYSA-N
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Description

“3-(2-Methoxyethoxy)phenylboronic acid” is a chemical compound with the CAS Number: 227305-67-1 . It has a molecular weight of 196.01 .


Synthesis Analysis

The synthesis of boronic acids, such as “3-(2-Methoxyethoxy)phenylboronic acid”, often involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid . Aryl halides or triflates can be coupled with diboronyl reagents using transition metal catalysts .


Molecular Structure Analysis

The molecular structure of “3-(2-Methoxyethoxy)phenylboronic acid” is represented by the linear formula: C9H13BO4 .


Chemical Reactions Analysis

Boronic acids, such as “3-(2-Methoxyethoxy)phenylboronic acid”, are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .


Physical And Chemical Properties Analysis

“3-(2-Methoxyethoxy)phenylboronic acid” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Sensing Applications

Boronic acids, including 3-(2-Methoxyethoxy)phenylboronic acid, are increasingly utilized in various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in both homogeneous assays and heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can be particularly useful in research involving the tracking and study of biological molecules.

Protein Manipulation and Modification

Boronic acids have shown significant growth in their interaction with proteins, their manipulation, and cell labelling . This makes them valuable tools in the study and manipulation of proteins for various research purposes.

Separation Technologies

Boronic acids, including 3-(2-Methoxyethoxy)phenylboronic acid, have been used in separation technologies . Their unique properties allow them to be used in the separation of specific molecules, enhancing the efficiency and effectiveness of these processes.

Development of Therapeutics

Boronic acids are also used in the development of therapeutics . Their ability to interact with various molecules can be harnessed in the creation of new therapeutic agents.

Enrichment of cis-diol Containing Molecules

Phenylboronic acid (PBA)-functionalized polymers have been used for the enrichment of cis-diol containing molecules . This is particularly useful in improving the detection sensitivity and accuracy of these molecules in real samples.

Building Materials for Microparticles

Boronic acids have been used as building materials for microparticles for analytical methods . This allows for the creation of specialized microparticles that can be used in various analytical techniques.

Controlled Release of Insulin

Boronic acids have been used in polymers for the controlled release of insulin . This has potential applications in the treatment of conditions such as diabetes, where controlled insulin release can be crucial.

Safety And Hazards

The safety information for “3-(2-Methoxyethoxy)phenylboronic acid” includes the following hazard statements: H315-H319-H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P403+P233-P405-P501 , which provide guidance on how to handle the substance safely .

properties

IUPAC Name

[3-(2-methoxyethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO4/c1-13-5-6-14-9-4-2-3-8(7-9)10(11)12/h2-4,7,11-12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWVCYOXHJROPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593286
Record name [3-(2-Methoxyethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyethoxy)phenylboronic acid

CAS RN

227305-67-1
Record name B-[3-(2-Methoxyethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227305-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(2-Methoxyethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(2-methoxyethoxy)phenyl]boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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